Reduced Acute Systemic Toxicity: LD50 Comparison vs. Lidocaine and Bupivacaine
Bumecaine demonstrates significantly lower acute systemic toxicity compared to lidocaine and bupivacaine. In mouse intraperitoneal LD50 studies, bumecaine exhibited a value of 190 mg/kg, representing a 43% higher lethal dose than lidocaine (133.1 mg/kg) and a 224% higher dose than bupivacaine (58.7 mg/kg) [1]. This quantitative safety advantage is further supported by subcutaneous LD50 data for bumecaine at 300 mg/kg [2].
| Evidence Dimension | Acute systemic toxicity (LD50, i.p., mice) |
|---|---|
| Target Compound Data | 190 mg/kg |
| Comparator Or Baseline | Lidocaine: 133.1 mg/kg; Bupivacaine: 58.7 mg/kg |
| Quantified Difference | Bumecaine LD50 is 1.43× higher than lidocaine; 3.24× higher than bupivacaine |
| Conditions | Intraperitoneal administration in mice; lethal dose, 50% kill |
Why This Matters
A higher LD50 directly translates to a wider margin of safety in both experimental and clinical settings, reducing the risk of systemic toxicity during high-dose or accidental intravascular administration.
- [1] de Jong RH, Bonin JD. Deaths from local anesthetic-induced convulsions in mice. Anesth Analg. 1980 Jun;59(6):401-5. PMID: 7189975. View Source
- [2] Chemsrc. Bumecaine (CAS 30103-44-7) Toxicity Data: LD50 subcutaneous mouse 300 mg/kg, intraperitoneal mouse 190 mg/kg. Data sourced from Pharmaceutical Chemistry Journal (English Translation) and Khimiko-Farmatsevticheskii Zhurnal. View Source
